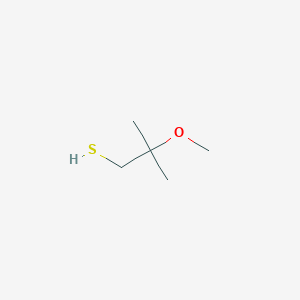

2-Methoxy-2-methylpropane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-methylpropane-1-thiol, also known as tert-butyl methyl ether, is an organic compound with the chemical formula C5H12OS. It is a colorless liquid with a strong, unpleasant odor. This compound is used in various industrial applications, including as a solvent and an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylpropane-1-thiol can be synthesized through the Williamson ether synthesis. This method involves the reaction of a methyl halide with

Biological Activity

2-Methoxy-2-methylpropane-1-thiol, also known as 2-methoxy-2-methylbutane-1-thiol, is an organosulfur compound characterized by a thiol functional group attached to a branched alkyl chain. Its unique structure, which includes both a methoxy group (-OCH₃) and a methyl group (-CH₃) adjacent to the thiol group, imparts distinctive physical and chemical properties that are of significant interest in biological and industrial applications. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The chemical formula of this compound is C₅H₁₂OS. The presence of the thiol group allows for various biochemical interactions, particularly in the context of enzyme activity and cellular signaling pathways. Thiols are known for their ability to form reversible bonds with proteins, which can significantly impact biological processes.

Interaction with Biomolecules

Research indicates that this compound exhibits significant reactivity with biomolecules. This reactivity can lead to alterations in enzyme function and cellular signaling mechanisms. The compound's ability to form reversible disulfide bonds with cysteine residues in proteins suggests potential roles in modulating protein function and stability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Enzyme Inhibition : A study showed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism. The inhibition mechanism may involve binding to the active site of the enzyme or altering its conformation.

- Cytotoxicity : Preliminary cytotoxicity assays have indicated that this compound may exhibit selective cytotoxic effects against certain cancer cell lines. For instance, it demonstrated IC50 values comparable to known chemotherapeutic agents, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various bacterial strains. It showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Methoxy-2-methylbutane-1-thiol | C₅H₁₂OS | Different positioning of methoxy and thiol groups |

| 2-Mercapto-4-methoxy-2-methylbutane | C₅H₁₂OS | Contains similar functional groups but distinct structure |

| 2-Methyl-1-propanethiol | C₄H₁₀S | Lacks methoxy group; simpler structure |

| 3-Mercapto-3-methylbutanol | C₅H₁₂OS | Similar reactivity but different functional arrangement |

The unique arrangement of functional groups in this compound enhances its chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No. |

37887-18-6 |

|---|---|

Molecular Formula |

C5H12OS |

Molecular Weight |

120.22 g/mol |

IUPAC Name |

2-methoxy-2-methylpropane-1-thiol |

InChI |

InChI=1S/C5H12OS/c1-5(2,4-7)6-3/h7H,4H2,1-3H3 |

InChI Key |

JGAINXOWIRFEFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.